Copper;ZINC;carbonate;hydroxide

Methanol Synthesis Cu/ZnO Catalyst Precursor Phase Effect

Copper zinc carbonate hydroxide (CAS 64418-04-8), also designated as a mixed Cu–Zn hydroxycarbonate, is a precursor compound that yields intimately dispersed Cu/ZnO catalysts upon thermal decomposition and reduction. The phase composition of these hydroxycarbonates—which can include zincian malachite, aurichalcite, rosasite, or the amorphous georgeite structure—is highly sensitive to the synthesis route, pH, temperature, and aging conditions.

Molecular Formula CHCuO4Zn+
Molecular Weight 205.9 g/mol
CAS No. 64418-04-8
Cat. No. B14483595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;ZINC;carbonate;hydroxide
CAS64418-04-8
Molecular FormulaCHCuO4Zn+
Molecular Weight205.9 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[OH-].[Cu+2].[Zn+2]
InChIInChI=1S/CH2O3.Cu.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3
InChIKeySUCKQWWOYOOODR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Zinc Carbonate Hydroxide (CAS 64418-04-8): Catalyst Precursor and Mixed-Metal Hydroxycarbonate Baseline


Copper zinc carbonate hydroxide (CAS 64418-04-8), also designated as a mixed Cu–Zn hydroxycarbonate, is a precursor compound that yields intimately dispersed Cu/ZnO catalysts upon thermal decomposition and reduction. The phase composition of these hydroxycarbonates—which can include zincian malachite, aurichalcite, rosasite, or the amorphous georgeite structure—is highly sensitive to the synthesis route, pH, temperature, and aging conditions [1]. Consequently, this compound class is a critical starting material for the industrial production of methanol synthesis and low-temperature water–gas shift (LTS) catalysts, where the identity of the precursor phase directly governs the final catalyst's metal dispersion, activity, and long-term stability [2].

Why Generic Substitution of Copper Zinc Carbonate Hydroxide (CAS 64418-04-8) Fails in Catalytic Applications


Although multiple copper–zinc hydroxycarbonate phases (e.g., zincian malachite, aurichalcite, rosasite, georgeite) share the same elemental constituents, they cannot be interchanged without altering downstream catalytic performance. The precursor phase determines the degree of Cu–Zn mixing in the final oxide and the population of active Cu sites after reduction [1]. Zincian malachite decomposes to produce larger, less dispersed CuO grains, whereas aurichalcite yields a more intimately mixed oxide, and the amorphous zincian georgeite phase avoids the grain-growth limitations of crystalline precursors entirely [2]. Furthermore, residual alkali-metal content—dictated by whether Na₂CO₃ or (NH₄)₂CO₃ is used as the precipitant—acts as a catalyst poison, so nominally identical chemical compositions can deliver markedly different activities and stabilities [3].

Quantitative Differentiation Evidence for Copper Zinc Carbonate Hydroxide (CAS 64418-04-8) in Catalyst Applications


Methanol Synthesis Activity: Zincian Georgeite-Derived Catalyst Outperforms Zincian Malachite-Derived Catalyst by 20% at 190 °C

A Cu/ZnO catalyst derived from an amorphous zincian georgeite precursor prepared by co-precipitation with (NH₄)₂CO₃ exhibited a methanol space-time yield (STY) of 3.19 mol_MeOH h⁻¹ kg_cat⁻¹ at 190 °C, whereas a catalyst prepared from a conventional zincian malachite/aurichalcite precursor (Na₂CO₃ route) delivered only 2.59 mol_MeOH h⁻¹ kg_cat⁻¹ under identical test conditions. This corresponds to a 23% higher activity for the zincian georgeite-derived catalyst at the same temperature [1]. When normalized to copper mass, the advantage was slightly more pronounced (5.23 vs. 4.25 mol_MeOH h⁻¹ kg_Cu⁻¹). At 205 °C, the zincian georgeite-derived catalyst reached 4.46 mol_MeOH h⁻¹ kg_cat⁻¹, while the malachite-derived catalyst was not stable enough to report a reliable value [1].

Methanol Synthesis Cu/ZnO Catalyst Precursor Phase Effect

Low-Temperature Water–Gas Shift (LTS) Stability: Zincian Georgeite-Derived Catalyst Exhibits 4.6× Lower Deactivation Than Zincian Malachite-Derived Analog

In the low-temperature water–gas shift (LTS) reaction, the catalyst derived from zincian georgeite showed a CO conversion decrease of only 3.6% after 135 hours on stream. Under identical conditions, the zincian malachite-derived catalyst lost 16.5% of its initial CO conversion, and a commercial Cu/ZnO/Al₂O₃ reference catalyst lost 11% [1]. This represents a 4.6-fold improvement in deactivation resistance relative to the zincian malachite-derived system and a 3.1-fold improvement over the commercial alumina-stabilized catalyst. Notably, the zincian georgeite-derived catalyst achieved this enhanced stability without requiring alumina as a structural promoter, challenging the long-standing assumption that Al₂O₃ is essential for suppressing Cu sintering in LTS catalysts [1].

Water-Gas Shift LTS Catalyst Deactivation Resistance

Residual Sodium Poisoning: Ammonium Carbonate Route Reduces Alkali Contamination vs. Sodium Carbonate Route

Residual sodium acts as a potent catalyst poison for Cu/ZnO systems, yet it is inevitably introduced when Na₂CO₃ is used as the precipitant in conventional co-precipitation. Zincian georgeite prepared using (NH₄)₂CO₃ or (NH₄)HCO₃ contained 148 mg(Na) kg(CuO/ZnO)⁻¹ after washing, whereas materials prepared with Na₂CO₃ as the sole precipitant can retain Na⁺ levels several-fold higher, depending on washing efficiency [1]. MP-AES analysis confirmed that even when Na₂CO₃ is completely avoided in the synthesis, trace sodium from reagent impurities still appears, but the ammonium carbonate route provides a systematically lower baseline [1]. This lower sodium burden is one contributing factor to the superior activity and stability of zincian georgeite-derived catalysts.

Catalyst Poisoning Alkali Contamination Precipitant Selection

Precursor Phase Governs Cu/ZnO Intimacy of Mixing: Aurichalcite Yields More Intimately Mixed Oxides Than Zincian Malachite

Among the crystalline Cu–Zn hydroxycarbonate phases, aurichalcite (Cu,Zn)₅(CO₃)₂(OH)₆ decomposes to produce the most intimately mixed CuO–ZnO structure, whereas zincian malachite (Cu,Zn)₂CO₃(OH)₂ generates larger, more segregated CuO and ZnO grains [1]. Temperature-programmed reduction (TPR) revealed multiple discrete CuO species whose concentrations were directly correlated to the precursor structure. Aurichalcite's decomposition pathway involves formation of an 'anion-modified' oxide intermediate that binds copper species to zinc moieties, accounting for the stabilization of small CuO clusters. In contrast, copper hydrozincite decomposes to give ZnO particles merely decorated by highly dispersed CuO, lacking the structural integration achieved with aurichalcite [1]. This phase-dependent mixing intimacy establishes a structural hierarchy for catalyst optimization that cannot be inferred from elemental composition alone.

Oxide Dispersion Precursor Decomposition Cu–Zn Mixing

Optimal Application Scenarios for Copper Zinc Carbonate Hydroxide (CAS 64418-04-8) Based on Quantitative Evidence


Methanol Synthesis Catalyst Precursor Requiring 20%+ Higher Space-Time Yield

When a methanol production facility targets higher throughput without increasing reactor dimensions, selecting a zincian georgeite-type Cu–Zn hydroxycarbonate precursor (CAS 64418-04-8 synthesized via the ammonium carbonate co-precipitation route) provides a 23% higher methanol space-time yield at 190 °C compared to a conventional zincian malachite-derived catalyst, as demonstrated by direct head-to-head testing under industrially relevant conditions (30 bar, H₂/CO₂ = 3:1, GHSV 6000 h⁻¹) [1].

Low-Temperature Water–Gas Shift Catalyst with Alumina-Free Stability

For hydrogen production units where alumina promotion adds cost or introduces undesirable acidity, the zincian georgeite-derived precursor yields an LTS catalyst that exhibits only a 3.6% CO conversion loss after 135 hours, outperforming both a zincian malachite-derived analog (16.5% loss) and a commercial Cu/ZnO/Al₂O₃ catalyst (11% loss) under identical conditions (200 °C, 20 bar, GHSV 4000 h⁻¹) [1]. This enables alumina-free catalyst formulations without sacrificing lifetime.

Alkali-Sensitive Catalytic Processes Requiring Low Residual Sodium

In catalytic applications where alkali metals act as poisons—including methanol synthesis and LTS—procuring Cu–Zn hydroxycarbonate prepared with (NH₄)₂CO₃ or (NH₄)HCO₃ rather than Na₂CO₃ reduces residual sodium to 148 mg(Na) kg(CuO/ZnO)⁻¹, providing a cleaner precursor baseline [1]. This is particularly critical for research groups and manufacturers seeking to isolate the intrinsic activity of the Cu/ZnO phase without confounding effects from alkali contaminants.

Structure-Directed Catalyst Optimization Through Precursor Phase Selection

R&D programs aiming to maximize Cu–ZnO interfacial area should specify precursor phase purity: aurichalcite precursors produce the most intimately mixed CuO–ZnO oxide after calcination due to a unique anion-modified oxide intermediate, whereas zincian malachite yields larger, more segregated grains [2]. This structural hierarchy, established by TPR, XRD, and HRTEM, allows catalyst developers to select the precursor phase that matches their desired active-site architecture rather than relying on elemental composition alone.

Quote Request

Request a Quote for Copper;ZINC;carbonate;hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.